Product packaging for 3-Ethyl-2,3,6-trimethylheptane(Cat. No.:CAS No. 62198-60-1)

3-Ethyl-2,3,6-trimethylheptane

Cat. No.: B14560306
CAS No.: 62198-60-1
M. Wt: 170.33 g/mol
InChI Key: KOVQAKVRXODFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-2,3,6-trimethylheptane is a branched alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol . This structure is part of a family of C12 hydrocarbon isomers studied for their physicochemical properties, which are significantly influenced by the high degree of branching on the heptane backbone . This branching reduces intermolecular van der Waals forces compared to linear alkanes, leading to lower boiling and melting points, as well as enhanced fluidity at lower temperatures, making it a subject of interest in materials and fuel science . In scientific research, branched alkanes like this compound serve several applications. In chemistry, it can be used as a reference compound in studies of hydrocarbon behavior, such as volatility, solubility, and chromatographic retention . In industrial research, such compounds are investigated as components in specialty fuel formulations, where their branching can improve combustion efficiency . Furthermore, its non-polar nature makes it a candidate for exploring interactions with biological membranes and potential use as a solvent or carrier in pharmaceutical development, though these applications are purely investigational . The compound can be synthesized through established organic synthesis methods, including alkylation of heptane derivatives or through industrial processes like catalytic cracking and isomerization that rearrange straight-chain alkanes into branched forms using catalysts such as zeolites . Like other alkanes, its primary chemical reactions are expected to be substitution reactions, such as halogenation under UV light, and combustion . The mechanism of action for this compound is physical rather than biochemical; it interacts with other molecules through non-polar van der Waals forces and can dissolve in organic solvents or lipid bilayers without engaging with specific molecular targets or pathways . Disclaimer: This product is intended for research use only. It is not intended for human or veterinary use, nor is it approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14560306 3-Ethyl-2,3,6-trimethylheptane CAS No. 62198-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-60-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,3,6-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-12(6,11(4)5)9-8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

KOVQAKVRXODFNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)C)C(C)C

Origin of Product

United States

Advanced Analytical Techniques for Characterization and Elucidation of 3 Ethyl 2,3,6 Trimethylheptane

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including the hydrocarbon 3-Ethyl-2,3,6-trimethylheptane. imrpress.com This powerful combination allows for the separation of complex mixtures by gas chromatography followed by the detection and identification of individual components by mass spectrometry. osti.govnist.gov In the context of hydrocarbon profiling, GC-MS is instrumental in distinguishing between various branched and straight-chain alkanes. osti.govnih.gov

High-Resolution Capillary Gas Chromatography Applications

High-resolution capillary gas chromatography is essential for the effective separation of closely eluting hydrocarbon isomers. The separating efficiency of a capillary column is directly proportional to its length, with most routine separations performed on 25 or 30-meter columns. chemcoplus.co.jp For highly complex samples containing numerous isomers, longer columns of 50, 60, or even 150 meters are employed to achieve the necessary resolution. greyhoundchrom.com The internal diameter (ID) of the column also plays a critical role; narrower columns provide a higher number of theoretical plates per meter, leading to enhanced separation power. greyhoundchrom.com

The choice of stationary phase is another critical parameter. Non-polar stationary phases, such as those composed of 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane, are commonly used for alkane analysis. nist.govresearchgate.net The film thickness of the stationary phase also influences separation, with thinner films being well-suited for high-boiling point compounds. chemcoplus.co.jp By optimizing these parameters—column length, internal diameter, and stationary phase—high-resolution GC can effectively separate complex mixtures of branched alkanes, a necessary prelude to accurate mass spectrometric identification.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For exceptionally complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capabilities. copernicus.org This technique utilizes two coupled columns with different selectivities, subjecting the entire sample to a two-dimensional separation. copernicus.org The result is a structured two-dimensional chromatogram with a greatly increased peak capacity, allowing for the resolution of hundreds or even thousands of individual components that would co-elute in a one-dimensional separation. copernicus.org

In the analysis of atmospheric volatile organic compounds, GC×GC has demonstrated its ability to separate over 500 individual components in urban air. copernicus.org The system often employs a thermal desorption unit for online sampling and injection, and a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) for detection. copernicus.org The enhanced separation provided by GC×GC is particularly valuable for distinguishing between the numerous isomers of branched alkanes present in environmental and petroleum samples. copernicus.orgpherobase.com

Mass Spectrometric Identification and Quantification

Following separation by gas chromatography, mass spectrometry provides the data necessary for the identification and quantification of this compound. Electron ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing fragmentation. bohrium.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. bohrium.com For alkanes, fragmentation typically occurs on either side of a branch point. bohrium.com

However, the mass spectra of branched alkane isomers can be very similar, making definitive identification challenging based on EI-MS alone. researchgate.net Tandem mass spectrometry (MS/MS) techniques, such as multiple reaction monitoring (MRM), can provide greater specificity. osti.govcapes.gov.br MRM involves selecting a specific parent ion and then monitoring for a characteristic fragment ion, which significantly improves the signal-to-noise ratio and allows for the detection of trace components in complex matrices. osti.govcapes.gov.br Chemical ionization (CI) is a softer ionization technique that often results in a more abundant molecular ion, which is useful for confirming the molecular weight of the compound. researchgate.net The combination of retention time data from the GC and the mass spectral data allows for confident identification and quantification of this compound. imrpress.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including highly branched alkanes like this compound. rsc.orgmsu.edu While GC-MS is excellent for separation and initial identification, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous assignment of its structure. libretexts.orgunl.edu

Both ¹H and ¹³C NMR spectroscopy are employed. ¹³C NMR provides information on the number of non-equivalent carbon atoms in a molecule, which can help to distinguish between isomers. libretexts.orgacs.org For instance, the number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. libretexts.org

¹H NMR spectroscopy provides information about the different types of protons and their connectivity. libretexts.org The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. libretexts.org For complex molecules like this compound, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are particularly powerful. acs.orgnih.gov COSY spectra show correlations between coupled protons, allowing for the tracing of the proton-proton connectivity throughout the molecule and confirming the branching structure. nih.gov While challenges like signal overlap can occur in complex spectra, the combination of 1D and 2D NMR techniques provides the necessary data for a complete and unambiguous structural assignment. acs.orgnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy in Reaction Product Verification

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for verifying the products of chemical reactions, including the synthesis of alkanes. bohrium.com FT-IR works by measuring the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds within the molecules. youtube.com Different types of bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. spectroscopyonline.com

For alkanes, the FT-IR spectrum is characterized by strong C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region. spectroscopyonline.comresearchgate.net The presence of methyl (CH₃) and methylene (B1212753) (CH₂) groups can also be distinguished by their bending vibrations. spectroscopyonline.com In the context of verifying the synthesis of this compound, FT-IR can be used to confirm the presence of an alkane structure and the absence of functional groups from the starting materials, such as the C=C double bond of an alkene precursor if the synthesis involved a hydrogenation step. mdpi.com While FT-IR is generally not used for the detailed structural elucidation of complex alkanes due to the similarity of their spectra, it serves as a rapid and effective method for confirming the successful formation of the desired alkane product class. bohrium.comspectroscopyonline.com

Chromatographic Retention Indices and Their Role in Alkane Identification

Chromatographic retention indices are a crucial tool for the identification of compounds in gas chromatography, particularly for distinguishing between isomers like this compound. wikipedia.orgresearchgate.net The most widely used system is the Kovats retention index (RI), which converts retention times into system-independent constants. wikipedia.orgaccessengineeringlibrary.com This is achieved by interpolating the retention time of an analyte between that of two adjacent n-alkanes. wikipedia.org

The Kovats RI is calculated using the retention times of the analyte and the bracketing n-alkanes. stackexchange.com For temperature-programmed GC, the formula is:

Iₓ = 100n + 100 * (tₓ - tₙ) / (tₙ₊₁ - tₙ)

where:

Iₓ is the Kovats retention index of the compound X

n is the carbon number of the n-alkane eluting before X

tₓ, tₙ, and tₙ₊₁ are the retention times of the compound X and the bracketing n-alkanes, respectively. nist.gov

This normalization of retention times allows for the comparison of data across different laboratories and analytical conditions, as long as the same type of stationary phase is used. wikipedia.orgresearchgate.net Databases of retention indices are widely used to tentatively identify peaks in a chromatogram by matching the experimentally determined RI with known values. nist.govresearchgate.netlotusinstruments.com For branched alkanes, which often have very similar mass spectra to their isomers, the retention index provides a critical piece of orthogonal information that significantly increases the confidence of identification. nist.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 3 Ethyl 2,3,6 Trimethylheptane Isomers

Quantitative Structure-Property Relationships (QSPRs) for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property descriptors of a set of compounds with a specific property of interest. For branched alkanes like 3-ethyl-2,3,6-trimethylheptane, QSPR is instrumental in predicting various physicochemical properties.

The fundamental principle of QSPR is to identify a mathematical relationship that can be used to predict the properties of unmeasured compounds, including those that have not yet been synthesized. nih.govmdpi.com These models are built upon molecular descriptors derived from the chemical structure and are crucial in fields like chemical informatics. researchgate.net

Key aspects of QSPR for branched alkanes include:

Prediction of Physicochemical Properties: QSPR models can estimate properties such as boiling point, vapor pressure, and heat capacity. garethconduit.orgarxiv.org The branching in alkanes significantly influences these properties; for instance, increased branching leads to a more spherical molecular shape, resulting in a smaller surface area, weaker intermolecular forces, and consequently, lower boiling points. ncert.nic.in

Descriptor-Based Modeling: The accuracy of a QSPR model heavily relies on the chosen molecular descriptors. mdpi.com These descriptors can range from simple constitutional indices to more complex quantum-chemical parameters. For alkanes, topological indices have proven to be particularly effective. researchgate.net

Model Development and Validation: Building a robust QSPR model involves selecting a training set of molecules with known properties, generating relevant descriptors, creating a mathematical model using techniques like multiple linear regression, and validating the model's predictive power using an external test set and cross-validation methods. mdpi.com

A study on the adsorption of organic pollutants by carbon nanotubes demonstrated that a higher degree of branching in organic solvents can enhance the dispersibility of single-walled CNTs, a finding derived from QSPR modeling. rsc.org

Linear Free Energy Relationships (LFERs) in Property Estimation

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing a framework to correlate rate constants and equilibrium constants of related reactions. wikipedia.orgnih.gov In the context of property estimation for alkanes, LFERs help in understanding and predicting how changes in molecular structure affect their properties.

The underlying theory of LFERs is that the change in Gibbs free energy for a series of related reactions is linearly proportional to the change in free energy of a reference reaction. wikipedia.org This principle can be extended to the estimation of various physical properties.

Applications of LFERs in alkane property estimation:

Partition Coefficient Estimation: Poly-parameter LFERs (pp-LFERs) are particularly powerful for predicting the partitioning of organic compounds between different phases (e.g., water-octanol, air-water). researchgate.net These models use multiple descriptors to account for various intermolecular interactions. researchgate.netresearchgate.net

Correlation with Molecular Descriptors: LFERs can establish relationships between a property and specific molecular descriptors. For instance, the logarithm of a partition coefficient can be correlated with descriptors representing solute properties like hydrogen bond acidity and basicity, polarizability, and molecular volume. researchgate.net

Mechanistic Insights: While primarily used for property prediction, LFER plots can also offer insights into reaction mechanisms by indicating the degree of bond formation or breaking in the transition state. libretexts.org

Molecular Descriptors and Topological Indices in Alkane Structure Analysis

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. researchgate.net Topological indices, a class of molecular descriptors derived from the molecular graph, are particularly useful for analyzing the structure of alkanes. researchgate.netijses.com

In chemical graph theory, the carbon skeleton of an alkane is represented as a hydrogen-depleted graph, which is a type of tree. e-tarjome.compreprints.org Various topological indices can be calculated from this graph to quantify aspects of its size, shape, and branching.

Commonly used topological indices for alkanes include:

Zagreb Indices (First and Second): These are based on the degrees of the vertices in the molecular graph and are among the oldest and most widely used topological indices. researchgate.netinternationalpubls.com

Atom-Bond Connectivity (ABC) Index: This index correlates well with the stability of alkanes. researchgate.netlettersinhighenergyphysics.com

Geometric-Arithmetic (GA) Index: Another degree-based index used in QSPR studies. researchgate.netlettersinhighenergyphysics.com

Randić Index: This index is based on the degrees of adjacent vertices and is a measure of molecular branching. e-tarjome.com

Hosoya Index: This index is defined as the total number of non-empty matchings in a graph and has been shown to correlate with properties like boiling point. e-tarjome.com

These indices serve as numerical representations of the molecular structure and are used as input variables in QSPR and other predictive models. researchgate.net

Topological Index Description Relevance to Alkanes
First Zagreb Index (M1) Sum of the squares of the degrees of all vertices.Correlates with properties influenced by the overall size and branching.
Second Zagreb Index (M2) Sum of the products of the degrees of adjacent vertices.Sensitive to the branching pattern of the alkane chain.
Atom-Bond Connectivity (ABC) Index Based on the degrees of adjacent vertices, it reflects the strain energy.Good correlation with the heat of formation of alkanes.
Geometric-Arithmetic (GA) Index Compares the geometric and arithmetic means of the degrees of adjacent vertices.Used in QSPR models for various physicochemical properties.
Randić Index Based on the inverse square root of the product of the degrees of adjacent vertices.One of the most successful indices for predicting properties of alkanes.
Hosoya Index Total number of ways of choosing non-adjacent edges in the molecular graph.Correlates with boiling points and other thermodynamic properties.

Prediction of Molecular Interactions and Structural Features

Computational methods are pivotal in predicting the molecular interactions and structural features that govern the macroscopic properties of branched alkanes. These predictions are based on fundamental principles of quantum mechanics and statistical mechanics.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into dynamic properties like viscosity and diffusion coefficients. These simulations can also reveal information about local molecular structure and intermolecular interactions. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and energies of alkane isomers. This information is crucial for understanding their relative stabilities and reactivity.

Equation of State Models: Advanced equations of state, such as the Statistical Associating Fluid Theory (SAFT), can predict the thermodynamic properties of branched alkanes and their mixtures. acs.org The SAFT-D-LJ-Branch model, for example, successfully predicts how branched architecture affects the attraction and repulsion between molecules. acs.org

These computational tools allow for the exploration of the conformational landscape of flexible molecules like this compound and its isomers, and the prediction of how their structural features influence their behavior in bulk phases.

Graph Theory Applications in Chemical Tree Analysis of Isomers

Graph theory is the mathematical foundation for the representation and analysis of molecular structures, particularly for the constitutional isomers of alkanes. unipmn.it The carbon skeleton of an alkane is represented as a "chemical tree," a type of graph where atoms are vertices and covalent bonds are edges. e-tarjome.comwolfram.com

The number of possible isomers for a given alkane formula (CnH2n+2) increases dramatically with the number of carbon atoms. bris.ac.uklibretexts.org Graph theory provides a systematic way to enumerate and characterize these isomers.

Key applications of graph theory in this context include:

Isomer Enumeration: Mathematician Arthur Cayley was a pioneer in using tree structures to count the number of alkane isomers. preprints.orgunipmn.it Modern computational algorithms based on graph theory can efficiently generate all possible isomers for a given molecular formula.

Structural Characterization: Graph theory allows for the precise definition of molecular structure and connectivity, which is the basis for distinguishing between isomers. bris.ac.uk

Nomenclature and Coding: Graph-theoretical concepts are implicitly used in the systematic IUPAC nomenclature of organic compounds, which provides a unique name for each isomer based on its structure. fiveable.me

The analysis of chemical trees is fundamental to understanding the vast structural diversity of alkanes and provides the basis for applying other computational methods like QSPR and machine learning.

Number of Carbon Atoms Number of Possible Isomers
42
53
65
79
818
935
1075
154,347
20366,319

This table illustrates the rapid increase in the number of structural isomers as the number of carbon atoms in an alkane increases. bris.ac.uk

Neural Network and Machine Learning Approaches for Property Prediction

Neural networks (NNs) and other machine learning (ML) models have emerged as powerful tools for predicting the physical properties of alkanes with high accuracy. researchgate.netintellegens.com These data-driven approaches can learn complex, non-linear relationships between molecular structure and properties from large datasets. arxiv.orgresearchgate.net

Key features of NN and ML models for alkanes:

Handling Complex Data: These models can be trained on fragmented data, where not all properties are known for all compounds, by exploiting property-property correlations. garethconduit.orgarxiv.org

High Predictive Accuracy: For properties like boiling point, heat capacity, and vapor pressure, NN models have shown to be more accurate than traditional physico-chemical methods and some QSPR models. garethconduit.orgresearchgate.net

Descriptor-Based Input: The molecular structure of an alkane is typically encoded using a set of descriptors as input for the model. Some studies have successfully used a set of just five chemical descriptors to uniquely characterize each alkane. garethconduit.orgarxiv.org

Broad Applicability: ML models have been developed to predict a wide range of properties, including density, viscosity, and even the equivalent alkane carbon number (EACN) for microemulsion systems. researchgate.netnih.gov

Occurrence and Formation Mechanisms of 3 Ethyl 2,3,6 Trimethylheptane in Natural and Anthropogenic Systems

Geochemical Origins of Branched Alkanes in Petroleum and Crude Oil

Branched alkanes, such as 3-Ethyl-2,3,6-trimethylheptane, are common constituents of petroleum and crude oil. Their formation is a result of the geological transformation of organic matter over millions of years.

Formation during Catagenesis and Cracking Processes

The formation of this compound in geological settings is primarily attributed to the processes of catagenesis and cracking. Catagenesis is a stage in the maturation of sedimentary organic matter, known as kerogen, into hydrocarbons. researchgate.netijpsr.com This transformation occurs at elevated temperatures and pressures found in sedimentary basins. ijpsr.com

During catagenesis, large, complex organic molecules within the kerogen are broken down into smaller, more stable molecules, including a variety of hydrocarbons. This process, known as cracking, is a key mechanism for the generation of petroleum constituents. researchgate.netijpsr.com Cracking can occur through thermal mechanisms, driven by heat and pressure, or through catalytic processes. icm.edu.plresearchgate.net

Catalytic cracking, in particular, is known to produce a high proportion of branched-chain alkanes, or isoalkanes. icm.edu.pl This process involves the formation of ionic intermediates, such as carbocations, on the surfaces of mineral catalysts like zeolites, which are naturally present in sedimentary rocks. icm.edu.plresearchgate.net The rearrangement of these intermediates leads to the formation of branched structures, which are energetically favored and result in more stable molecules. Therefore, it is highly probable that this compound is one of the many branched alkanes formed through the catalytic cracking of larger hydrocarbon chains during the catagenesis of organic-rich sediments.

Table 1: Key Processes in the Geochemical Formation of Branched Alkanes

ProcessDescriptionKey FactorsResulting Products
Catagenesis The thermal alteration of kerogen into petroleum and natural gas. researchgate.netijpsr.comTemperature, Pressure, TimeA complex mixture of hydrocarbons, including alkanes.
Thermal Cracking The breaking of large hydrocarbon molecules into smaller ones at high temperatures and pressures. researchgate.netHigh Temperature (450-750°C), High PressureMixtures of smaller hydrocarbons, including alkenes. researchgate.net
Catalytic Cracking The breaking of large hydrocarbon molecules into smaller ones at lower temperatures and pressures in the presence of a catalyst. icm.edu.plresearchgate.netModerate Temperature (~500°C), Catalyst (e.g., zeolites)High proportion of branched-chain alkanes (isoalkanes) and aromatic hydrocarbons. icm.edu.plresearchgate.net

Identification in Unresolved Complex Mixtures (UCM)

In the analysis of crude oil and petroleum products, this compound is often a component of what is known as the Unresolved Complex Mixture (UCM). The UCM appears as a broad "hump" in gas chromatograms and consists of a vast number of structurally complex and co-eluting hydrocarbons that cannot be individually resolved by standard gas chromatography (GC). nih.gov This mixture can comprise a significant portion of the total hydrocarbons in crude oil, particularly in biodegraded samples where simpler, more easily metabolized compounds have been removed. nih.gov

The UCM is rich in branched and cyclic alkanes, which are more resistant to biodegradation than their straight-chain counterparts. nih.gov Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), are often required to begin to deconvolve the components of the UCM. nih.gov The identification of specific branched alkanes like this compound within the UCM provides valuable information for petroleum exploration and environmental forensics, helping to characterize the source and history of the oil. nih.gov

Biogenic Production and Volatile Organic Compound (VOC) Emissions

The possibility of this compound being produced by living organisms as a Volatile Organic Compound (VOC) is an area of ongoing scientific inquiry. While direct evidence for its production by specific organisms is not extensively documented, the general capacity of microorganisms and plants to synthesize a vast array of hydrocarbons is well-established.

Endogenous Production by Microorganisms and Plants

Plants and microorganisms are known to produce a diverse range of volatile organic compounds (VOCs) that serve various ecological functions. These compounds can act as signaling molecules, defense compounds, and attractants. evitachem.com The chemical classes of these VOCs are broad and include terpenoids, alcohols, aldehydes, esters, and hydrocarbons.

For instance, studies on the plant Cynodon dactylon (Bermuda grass) have revealed a complex profile of volatile and non-volatile compounds, including various fatty acids, esters, and alcohols. researchgate.netijpsr.comicm.edu.plnih.gov While these studies have identified numerous phytochemicals, the specific compound this compound has not been explicitly reported as a constituent of Cynodon dactylon extracts in the reviewed literature. researchgate.netijpsr.comicm.edu.plnih.gov

Similarly, some bacteria are known to produce hydrocarbons. However, the direct biosynthesis of a highly branched C12 alkane like this compound by microorganisms has not been specifically detailed in available scientific reports.

Characterization in Biological Volatilomes

The complete set of volatile organic compounds emitted by an organism is referred to as its volatilome. The study of volatilomes is a subfield of metabolomics that aims to comprehensively analyze these chemical profiles to understand an organism's physiological state, its interactions with the environment, and to identify potential biomarkers. evitachem.com

Characterizing the volatilome of a plant or microbial culture involves collecting the emitted volatiles, typically through headspace sampling techniques, followed by analysis using sophisticated analytical instrumentation. The complexity of these mixtures often requires high-resolution analytical methods to separate and identify individual components.

Analysis of Volatile Metabolites in Biological Samples

The analysis of volatile metabolites from biological samples is a critical step in identifying compounds like this compound. The primary technique for this analysis is gas chromatography-mass spectrometry (GC-MS). evitachem.com This method separates the volatile compounds in a sample and then provides mass spectra that can be used to identify the individual components by comparing them to spectral libraries.

To enhance the detection of trace-level volatiles, pre-concentration techniques such as solid-phase microextraction (SPME) are often employed. evitachem.com SPME uses a coated fiber to absorb and concentrate volatiles from the headspace of a sample before they are introduced into the GC-MS system. evitachem.com While these techniques are powerful for identifying a wide range of VOCs, the positive identification of this compound in a biological volatilome would require its presence in the sample and its unambiguous identification against a known analytical standard.

Table 2: Analytical Techniques for the Study of Biological Volatilomes

TechniqueDescriptionApplication
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful analytical method that separates volatile compounds and provides mass spectra for their identification. evitachem.comThe primary tool for analyzing complex mixtures of volatile organic compounds from biological sources.
Solid-Phase Microextraction (SPME) A sample preparation technique that uses a coated fiber to extract and concentrate volatile analytes from a sample's headspace. evitachem.comUsed to increase the sensitivity of GC-MS analysis for trace-level volatile compounds.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) An advanced chromatographic technique that provides significantly higher resolution than standard GC, allowing for the separation of highly complex mixtures. nih.govApplied to deconvolve complex mixtures like the UCM in petroleum and potentially complex biological volatilomes.

Presence in Synthetic Fuels and Industrial Hydrocarbon Blends

The compound this compound, a highly branched C12 iso-alkane, is a constituent of complex hydrocarbon mixtures characteristic of synthetic fuels. Its presence is intrinsically linked to modern refining and synthesis processes designed to produce high-performance fuels, such as synthetic paraffinic kerosene (B1165875) (SPK), from various feedstocks. These processes, including Fischer-Tropsch (FT) synthesis and Alcohol-to-Jet (ATJ) pathways, are engineered to generate specific classes of hydrocarbons that enhance fuel properties.

Synthetic fuels derived from Fischer-Tropsch and Alcohol-to-Jet processes are notable for their high concentration of iso-alkanes. acs.orgresearchgate.net These branched paraffins are desirable in jet fuel for their excellent cold-flow properties and high energy density. The production of ATJ-SPK, for example, involves the dehydration of alcohols to olefins, which then undergo oligomerization to form larger molecules, followed by hydrogenation to create saturated hydrocarbons like iso-alkanes. wsu.edu One analysis of an ATJ fuel revealed it was composed of approximately 90% iso-dodecane isomers (C12 alkanes). uic.edu

Similarly, the Fischer-Tropsch process, which converts synthesis gas (syngas) derived from sources like natural gas or biomass into liquid hydrocarbons, also yields a product rich in paraffins. researchgate.netgeorgiasouthern.edu This product is then subjected to hydrocracking and hydroisomerization to create a tailored blend of iso-alkanes meeting the stringent specifications for aviation fuel. researchgate.net

The detailed characterization of these synthetic fuels presents a significant analytical challenge due to the vast number of structural isomers present. Advanced analytical techniques, most notably comprehensive two-dimensional gas chromatography (GCxGC), are required to separate and identify the individual compounds within these complex mixtures. acs.orgresearchgate.net While research utilizing GCxGC has confirmed that the hydrocarbon composition of synthetic jet fuels consists of a higher degree of aliphatic branching compared to conventional crude-derived fuels, the identification of every specific isomer is often not exhaustive. researchgate.netacs.org Studies tend to group compounds by hydrocarbon family (e.g., n-alkanes, iso-alkanes, cyclo-alkanes) and carbon number. acs.orgresearchgate.net

Consequently, while this compound falls into the primary category of compounds that constitute a major fraction of synthetic fuels like ATJ-SPK and FT-SPK, specific quantitative data for this particular isomer in publicly available analyses are scarce. Its concentration would be one part of a broad distribution of many C12 iso-alkane isomers.

The table below summarizes the general composition of typical synthetic fuels where isomers like this compound are found.

Table 1: General Composition of Representative Synthetic Fuels

Fuel Type Primary Hydrocarbon Class Typical Carbon Number Range Key Production Processes
Fischer-Tropsch Synthetic Paraffinic Kerosene (FT-SPK) Iso-alkanes and n-alkanes C8 - C16 Fischer-Tropsch synthesis, Hydrocracking, Hydroisomerization
Alcohol-to-Jet Synthetic Paraffinic Kerosene (ATJ-SPK) Highly-branched Iso-alkanes C12, C16 isomers are predominant Alcohol Dehydration, Olefin Oligomerization, Hydrogenation

| Hydroprocessed Esters and Fatty Acids (HEFA-SPK) | Iso-alkanes and n-alkanes | C8 - C16 | Hydroprocessing, Isomerization |

Table 2: List of Compounds Mentioned

Compound Name
This compound
n-alkanes
Iso-alkanes

Isomerism and Stereochemical Considerations of 3 Ethyl 2,3,6 Trimethylheptane

Structural Isomers of C12H26 and Heptane (B126788) Derivatives

3-Ethyl-2,3,6-trimethylheptane is a saturated hydrocarbon with the chemical formula C12H26. It is one of 355 structural isomers of dodecane (B42187), which are molecules that share the same molecular formula but have different structural arrangements of their atoms. ucla.eduwikipedia.org This high number of isomers highlights the vast structural diversity possible with a relatively small number of carbon atoms.

Structural isomerism in alkanes arises from the different ways carbon atoms can be connected to form the molecular skeleton. This can range from a simple linear chain (an n-alkane) to various branched structures. The degree and position of this branching differentiate the isomers.

To better illustrate the concept of structural isomerism, the derivatives of heptane (C7H16) provide a more manageable example. Heptane has nine structural isomers, each with distinct physical properties due to their unique structures. vedantu.comwikipedia.orgquora.com These isomers differ in the length of their main carbon chain and the number and placement of methyl or ethyl branches. vedantu.comquora.com

Isomer NameParent Chain LengthBranching
n-Heptane7None (Straight-chain)
2-Methylhexane6One methyl group
3-Methylhexane6One methyl group
2,2-Dimethylpentane5Two methyl groups
2,3-Dimethylpentane5Two methyl groups
2,4-Dimethylpentane5Two methyl groups
3,3-Dimethylpentane5Two methyl groups
3-Ethylpentane5One ethyl group
2,2,3-Trimethylbutane4Three methyl groups

This table illustrates the nine structural isomers of heptane, showcasing the variety of structures arising from the same chemical formula, C7H16. vedantu.comwikipedia.orgquora.com

Chirality and Diastereoisomerism in Branched Alkane Synthesis

Chirality is a geometric property of some molecules that makes them non-superimposable on their mirror images. A common cause of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.

In the structure of this compound, there are three carbons with substituents: C2, C3, and C6. A detailed analysis reveals the presence of a single chiral center at the C3 position. This carbon is bonded to four distinct groups: a methyl group, an ethyl group, a sec-butyl group (the remainder of the chain towards C2), and an isobutyl group (the remainder of the chain towards C4). The carbons at the C2 and C6 positions are not chiral because each is bonded to two identical methyl groups.

The presence of one chiral center means that this compound can exist as a pair of enantiomers, designated (R)-3-Ethyl-2,3,6-trimethylheptane and (S)-3-Ethyl-2,3,6-trimethylheptane. Enantiomers have identical physical properties except for their interaction with plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. The existence of diastereomers requires a molecule to have two or more stereocenters. libretexts.org Since this compound possesses only one stereocenter, it does not have any diastereomers. libretexts.org However, the synthesis of more complex branched alkanes, such as certain insect pheromones, often yields mixtures of diastereomers when multiple chiral centers are formed. nih.gov The stereoselective synthesis of such compounds, aiming to produce a single desired stereoisomer, is a significant area of research in organic chemistry and often involves strategies to control the formation of diastereomeric intermediates. nih.govplymouth.ac.uk

Chromatographic Separation and Characterization of Isomers

The separation of structural isomers like those of dodecane presents a significant analytical challenge due to their similar physical and chemical properties. Capillary gas chromatography (GC) is the most effective and widely used method for separating complex mixtures of isomeric hydrocarbons. vurup.sk The high efficiency of modern capillary columns allows for the resolution of compounds with very close boiling points.

The choice of the stationary phase within the GC column is critical for achieving separation. While standard nonpolar phases can separate isomers based on boiling point differences, more specialized stationary phases are often required for complex mixtures. vurup.sk For instance, liquid crystalline stationary phases have shown unique selectivity for separating positional and geometric isomers that are difficult to resolve on conventional columns. vurup.sk

Following separation by GC, the characterization and identification of each isomer are typically performed using mass spectrometry (MS). In a hyphenated GC-MS system, the separated compounds are introduced directly into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. While many isomers may have similar mass spectra, the combination of the compound's specific retention time (or retention index) from the GC and its mass spectrum allows for positive identification. vurup.sknih.gov Retention indices, which normalize retention times to a series of n-alkane standards, are a highly reproducible parameter used for the identification of hydrocarbon isomers.

Influence of Branching Patterns on Molecular Topology

The arrangement of atoms and bonds in a molecule defines its molecular topology. In alkanes, the degree of branching significantly influences this topology, which in turn dictates the molecule's macroscopic properties. Increased branching generally leads to more compact, spherical molecular shapes compared to the elongated shape of linear alkanes. tutorchase.com This greater compactness reduces the molecule's surface area, which weakens the intermolecular van der Waals forces, leading to lower boiling points compared to less branched isomers of the same molecular weight. tutorchase.comresearchgate.net

To quantify the structural differences arising from branching, chemists use topological indices. These are numerical values derived from the molecular graph of a compound that describe its size, shape, and degree of branching. youtube.com Various topological indices, such as the Wiener index, Zagreb indices, and connectivity indices, have been developed to correlate molecular structure with physical properties in what are known as quantitative structure-property relationship (QSPR) studies. scribd.comresearchgate.net

For example, the Wiener index, one of the earliest topological indices, is calculated by summing the distances between all pairs of vertices (carbon atoms) in the molecular graph. youtube.com Generally, more compact, highly branched structures have smaller Wiener indices than their linear counterparts. These indices can provide a relative ranking of isomer branching. kg.ac.rskg.ac.rs

Heptane IsomerDegree of BranchingWiener Index (W)
n-HeptaneLeast Branched56
2-Methylhexane52
3-Methylhexane50
2,4-Dimethylpentane46
2,3-Dimethylpentane44
3,3-Dimethylpentane42
2,2-Dimethylpentane42
2,2,3-TrimethylbutaneMost Branched38

This table shows the Wiener index for several heptane isomers. A lower Wiener index generally corresponds to a higher degree of branching and a more compact molecular topology. kg.ac.rs

The specific branching pattern of this compound, with its quaternary carbon at C3 and multiple methyl groups, creates a unique molecular topology that influences its stability, reactivity, and physical properties relative to its other 354 isomers.

Future Research Directions and Unaddressed Challenges in 3 Ethyl 2,3,6 Trimethylheptane Research

Development of Novel and Efficient Stereoselective Synthesis Methods

The synthesis of structurally complex, chiral alkanes like 3-Ethyl-2,3,6-trimethylheptane presents a formidable challenge in organic chemistry. The lack of functional groups makes it difficult to apply many standard catalytic asymmetric methods. scu.edu.cnchiralpedia.com

Current Landscape and Unaddressed Challenges: The direct asymmetric catalytic functionalization of alkanes is a frontier in synthetic chemistry. scu.edu.cn While methods for the synthesis of some branched alkanes exist, they often lack general applicability or high stereoselectivity for highly substituted, acyclic systems. nih.govstackexchange.comresearchgate.net Key challenges include:

Inertness of C-H bonds: The low reactivity of carbon-hydrogen bonds in alkanes makes their selective activation and functionalization difficult. scu.edu.cn

Stereochemical control: Creating multiple stereocenters in an acyclic alkane with high precision is a significant hurdle. researchgate.net

Limited functional handles: The absence of functional groups in the target molecule and its precursors restricts the available synthetic strategies.

Future Research Directions: Future research in this area will likely focus on developing innovative catalytic systems and synthetic methodologies. Promising avenues include:

Advanced Catalytic Systems: Designing novel chiral catalysts, potentially with "chiral pocket-like conformations," could enable remote control of stereochemistry during C-H functionalization. scu.edu.cn

Biocatalysis: The use of engineered enzymes, mimicking natural biosynthetic pathways, offers a green and highly selective alternative for the synthesis of complex chiral molecules. chiralpedia.comchiralpedia.com

Synergistic Catalysis: Employing multiple catalysts that work cooperatively or in a relay fashion could orchestrate the necessary bond-breaking and bond-forming events with high stereocontrol. scu.edu.cn

Novel Synthetic Strategies: Exploring new synthetic disconnections and building blocks derived from renewable resources, such as biomass, could provide more efficient and sustainable routes to complex alkanes. chiralpedia.com

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of specific isomeric alkanes like this compound, especially at trace levels within complex mixtures such as petroleum fractions or biological samples, pose significant analytical challenges. researchgate.netwilkes.eduresearchgate.netdoaj.orgepa.gov

Current Landscape and Unaddressed Challenges: Standard analytical techniques often struggle to resolve and identify the vast number of isomers present in complex hydrocarbon matrices. researchgate.net Key challenges include:

Isomer Resolution: The subtle differences in physical properties between branched alkane isomers make their separation by conventional gas chromatography difficult. concawe.eu

Matrix Effects: The presence of a complex matrix can interfere with the detection of trace analytes. researchgate.net

Lack of Reference Standards: The commercial unavailability of pure standards for many branched alkanes, including specific stereoisomers of this compound, hampers their definitive identification and quantification.

Future Research Directions: Overcoming these challenges requires the development and application of more powerful analytical techniques:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly enhanced peak capacity and structured chromatograms, allowing for the separation of compound classes and individual isomers in complex mixtures like petroleum. researchgate.netconcawe.eumosh-moah.deacs.orgtechnologynetworks.com Future work could focus on developing specific GCxGC methods optimized for highly branched C12 alkanes.

High-Resolution Mass Spectrometry (HRMS): Coupled with advanced chromatographic techniques, HRMS can provide accurate mass measurements, aiding in the identification of compounds without the need for authentic standards.

Novel Sample Preparation Techniques: Developing more selective and efficient methods for extracting and concentrating trace levels of branched alkanes from complex matrices is crucial for improving detection limits and reducing interferences. researchgate.net

Refined Computational Models for Predicting Complex Interactions

Computational chemistry offers a powerful tool for understanding the structure, properties, and interactions of molecules like this compound, for which experimental data may be scarce. mit.eduacs.orgufl.eduresearchgate.netugent.be

Current Landscape and Unaddressed Challenges: While computational methods for predicting the properties of linear and simple branched alkanes are well-established, accurately modeling the conformational landscape and intermolecular interactions of highly branched, flexible molecules remains a challenge. ucl.ac.ukmaricopa.edulibretexts.org Key difficulties include:

Conformational Complexity: The large number of rotatable bonds in molecules like this compound leads to a vast and complex potential energy surface. ucl.ac.uknih.govrsc.org

Accuracy of Force Fields: Standard molecular mechanics force fields may not accurately represent the subtle non-bonded interactions that govern the behavior of highly congested hydrocarbons.

Computational Cost: High-level quantum mechanical calculations, while more accurate, are computationally expensive for molecules of this size.

Future Research Directions: Future efforts in this area will likely involve the development of more sophisticated and efficient computational models:

Machine Learning and AI: Training neural networks on large datasets of experimental and high-level computational data can lead to the development of highly accurate and rapid prediction tools for the physicochemical properties of complex hydrocarbons. mit.eduacs.orgufl.edu

Improved Force Fields: Developing next-generation force fields specifically parameterized for highly branched alkanes will improve the accuracy of molecular dynamics simulations.

Quantum Mechanical Methods: Advances in computational hardware and algorithms will make it more feasible to apply high-level quantum chemical calculations to larger and more complex molecules, providing more accurate predictions of their properties and reactivity. mit.edunih.gov

Elucidation of Biosynthetic Pathways in Natural Production Systems

The structural complexity and chirality of this compound suggest that if it is produced naturally, it is likely the result of a specific enzymatic pathway. The biosynthesis of branched-chain hydrocarbons is known to occur in various organisms, including bacteria and insects. frontiersin.orgfrontiersin.orgnih.govasknature.orgnih.govoup.comnih.gov

Current Landscape and Unaddressed Challenges: While the general principles of fatty acid biosynthesis and subsequent modification to form hydrocarbons are understood, the specific enzymes and pathways leading to highly branched structures like this compound are largely unknown. nih.gov Key questions include:

Precursor Molecules: What are the specific starter and extender units used in the fatty acid synthesis that lead to this particular branching pattern?

Key Enzymes: What types of enzymes (e.g., specific fatty acid synthases, elongases, desaturases, or cytochrome P450 enzymes) are responsible for introducing the ethyl and methyl branches at the correct positions? frontiersin.orgnih.gov

Stereochemical Control: How is the specific stereochemistry at the chiral centers established during biosynthesis?

Future Research Directions: Identifying the natural sources and elucidating the biosynthetic pathway of this compound will require a multidisciplinary approach:

Metabolomic Screening: Broad screening of extracts from diverse organisms (e.g., bacteria, fungi, insects) using advanced analytical techniques like GCxGC-MS could identify natural producers of this compound.

Genomic and Transcriptomic Analysis: Once a producing organism is identified, its genome and transcriptome can be sequenced and analyzed to identify candidate genes for the biosynthetic pathway. nih.gov

Heterologous Expression and Enzyme Characterization: Candidate genes can be expressed in a host organism like E. coli or yeast to confirm their function and characterize the properties of the encoded enzymes. frontiersin.orgasknature.org

Isotopic Labeling Studies: Feeding isotopically labeled precursors to the natural producing organism can help to trace the metabolic flow and confirm the biosynthetic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.